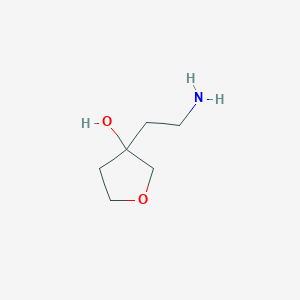

3-(2-Aminoethyl)oxolan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

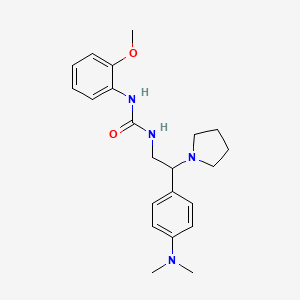

“3-(2-Aminoethyl)oxolan-3-ol” is a chemical compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.18 . It is used for research purposes .

Physical And Chemical Properties Analysis

The physical form of “3-(2-Aminoethyl)oxolan-3-ol” is liquid . It’s stored at a temperature of 4 degrees Celsius . Detailed physical and chemical properties like melting point, boiling point, and density are not available in the current literature .Scientific Research Applications

Oxetan and Oxolan Formation

Research by Murai, Ono, and Masamune (1976) explored the intramolecular cyclization of 3,4-epoxy-alcohols, leading to oxetan formation, and the conversion to oxolan dimer under anhydrous conditions. This process demonstrates the compound's ability to form different cyclic structures under varying conditions, highlighting its potential in synthetic chemistry (Murai, Ono, & Masamune, 1976).

Spiro[oxolane-2,2′-piperazine] Derivatives

Shin et al. (1983) synthesized spiro[oxolane-2,2′-piperazine]-3′,6′-dione derivatives. This work illustrates the compound's utility in creating complex structures with potential pharmaceutical applications (Shin, Sato, Honda, & Yoshimura, 1983).

Bioisostere Potential

Lassalas et al. (2017) investigated oxetan-3-ol as a potential surrogate for the carboxylic acid functional group. This study highlights the compound's role in drug design, where it may serve as a bioisosteric replacement in pharmacologically active molecules (Lassalas et al., 2017).

Hydrodeoxygenation Modeling

Koudjina et al. (2018) conducted a theoretical study on the hydrodeoxygenation of oxolane. This research contributes to understanding the compound's behavior in chemical processes like hydrogenolysis, relevant in energy and fuel research (Koudjina et al., 2018).

Conformationally Restricted GABA Analogues

Papaioannou et al. (1991) synthesized conformationally restricted gamma-aminobutyric acid (GABA) analogues using oxolane derivatives. This work is significant in neurochemistry and for developing GABAergic drugs (Papaioannou et al., 1991).

Electronic Properties of Copper Complexes

Aydogdu et al. (2003) studied the electrical properties of copper complexes with oxolane ring compounds. This research is relevant in material science, particularly in exploring semiconducting properties of such complexes (Aydogdu et al., 2003).

Safety and Hazards

The safety information available indicates that “3-(2-Aminoethyl)oxolan-3-ol” is potentially dangerous. It has hazard statements H314 and H335, indicating that it can cause skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-(2-aminoethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-3-1-6(8)2-4-9-5-6/h8H,1-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFCRIOSDBHTJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CCN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2464969.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2464970.png)

![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid](/img/structure/B2464971.png)

![N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2464972.png)

![benzo[d][1,3]dioxol-5-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2464977.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B2464980.png)

![[2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine](/img/structure/B2464983.png)

![1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2464985.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2464987.png)